molecular formula C20H24N4S B11969219 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine

1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B11969219
M. Wt: 352.5 g/mol
InChI Key: JVCNICMRHFNHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine is a thienopyrimidine derivative featuring a piperazine ring substituted at the 4-position of the thieno[2,3-d]pyrimidine core. The 5-position of the thienopyrimidine is functionalized with a 4-isopropylphenyl group, while the piperazine nitrogen is methylated. Thienopyrimidines are known for their pharmacological versatility, including kinase inhibition and receptor antagonism .

Properties

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H24N4S/c1-14(2)15-4-6-16(7-5-15)17-12-25-20-18(17)19(21-13-22-20)24-10-8-23(3)9-11-24/h4-7,12-14H,8-11H2,1-3H3

InChI Key

JVCNICMRHFNHMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The tricyclic thieno[2,3-d]pyrimidine system is synthesized via HCl-catalyzed condensation of ethyl thiophene-3-carboxylate (2 ) with isonicotinonitrile (3 ), yielding pyrimidinone 4 (83% yield). Subsequent chlorination using Vilsmeier reagent (POCl₃/DMF) generates 4-chloro intermediate 5a (98% yield), a pivotal precursor for downstream functionalization.

Reaction Conditions:

  • Cyclocondensation : Reflux in ethanol with catalytic HCl.

  • Chlorination : 80°C in POCl₃/DMF.

Functionalization at the 4-Position

The 4-chloro group in 5a undergoes nucleophilic aromatic substitution with 1-methylpiperazine to install the piperazine moiety. This step is critical for achieving the target compound’s final structure.

Optimized Protocol (Method A):

  • Reagents : 1-methylpiperazine, ethanol, reflux (12–24 hours).

  • Yield : 65–72% after column chromatography.

  • Microwave Alternative : Irradiation at 200°C in NMP reduces reaction time to 30 minutes (yield: 78%).

Comparative Analysis of Classical vs. Microwave-Assisted Synthesis

Parameter Classical Heating Microwave Irradiation
Reaction Time12–24 hours30 minutes
Yield65–72%78–85%
Purity (HPLC)95–97%98–99%
Energy EfficiencyLowHigh

Microwave irradiation significantly enhances reaction efficiency, attributed to uniform heating and reduced side reactions.

Structural Characterization and Validation

Spectroscopic Methods

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. Key signals include:

    • Piperazine protons: δ 2.4–3.1 ppm (multiplet).

    • Thieno[2,3-d]pyrimidine aromatic protons: δ 7.2–8.5 ppm.

  • Mass Spectrometry : ESI-MS m/z 352.5 [M+H]⁺ aligns with the molecular formula C₂₀H₂₄N₄S.

Purity Assessment

  • HPLC : >98% purity with C18 column (acetonitrile/water gradient).

  • Elemental Analysis : C, H, N, S within ±0.3% of theoretical values.

Scalability and Industrial Considerations

Scale-up challenges include:

  • Cost of Microwave Reactors : Limitations in batch size.

  • POCl₃ Handling : Requires stringent safety protocols.

  • Purification : Column chromatography remains a bottleneck; recrystallization in ethanol/water improves throughput .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C23H22N4OSC_{23}H_{22}N_{4}OS, and it possesses a molecular weight of approximately 402.5 g/mol. The presence of the piperazine moiety contributes to its pharmacological properties, enhancing solubility and bioavailability.

Anticancer Properties

Research indicates that compounds derived from thieno[2,3-d]pyrimidines exhibit anticancer activities. A study highlighted the synthesis of various thieno[2,3-d]pyrimidine analogs and their evaluation against cancer cell lines. These compounds demonstrated inhibition of cell proliferation in human tumor cells, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (nM)
Compound 1CHO-FRα<1000
Compound 2KB13.0
Compound 3R2/PCFT468

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pathways involved in cytokine-induced edema and vascular permeability. This suggests that it could be beneficial in treating conditions characterized by inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profile. Modifications to the thieno[2,3-d]pyrimidine scaffold can lead to variations in potency and selectivity against specific biological targets.

Key Findings:

  • Substituents on the phenyl ring significantly influence the compound's activity.
  • The introduction of various functional groups can enhance binding affinity to target proteins involved in cell growth and inflammation .

Case Study 1: Inhibition of Retinal Endothelial Permeability

A series of experiments evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives in reducing retinal endothelial permeability. The results indicated that certain analogs effectively reduced permeability and inhibited NF-κB activation, which is critical in inflammatory responses .

Case Study 2: Multitargeted Antitumor Agents

Another study focused on multitargeted agents derived from thieno[2,3-d]pyrimidines. These compounds exhibited selective toxicity towards tumor cells while sparing normal cells, thus minimizing side effects commonly associated with chemotherapy .

Mechanism of Action

The mechanism of action of 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The thienopyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis of Thienopyrimidine Derivatives

The following table highlights key structural differences, biological targets, and research findings for analogous compounds:

Compound Core Structure Key Substituents Biological Target/Activity Key Findings Ref.
Target Compound Thieno[2,3-d]pyrimidine - 5-position: 4-isopropylphenyl
- 4-position: 1-methylpiperazine
Not explicitly stated (inferred: kinase/receptor modulation) Structural similarity to kinase inhibitors (e.g., VEGFR3, Mer/Flt3)
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide (42) Thieno[2,3-d]pyrimidine - 6-position: 4-methylpiperazinylphenyl
- Carboxamide side chain
VEGFR3 inhibitor IC₅₀ < 10 nM; >100-fold selectivity for VEGFR3 over other kinases
trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol (11) Pyrrolo[2,3-d]pyrimidine - 5-position: 4-(4-methylpiperazinylmethyl)phenyl
- Cyclohexanol substituent
Mer/Flt3 dual inhibitor 52% yield; potent anti-proliferative activity in leukemia models
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide Thieno[2,3-d]pyrimidine - 5-position: 4-chlorophenyl
- Piperidine-4-carboxamide
Anticancer (unspecified target) Synthesized via Suzuki coupling; preliminary activity against TNBC cells
MIK665 ((R)-2-((5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid) Thieno[2,3-d]pyrimidine - 5-position: chloro-methyl-aryl ether with 4-methylpiperazine
- Propanoic acid
Mcl-1 inhibitor IC₅₀ = 0.5 nM; induces apoptosis in hematologic cancers
Furan-2-yl[4-(2-methylbenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (41) Benzo[4,5]thieno[2,3-d]pyrimidine - 2-methylbenzo-fused core
- Furoyl-piperazine
GPR55 receptor antagonist Synthesized via microwave-assisted coupling; moderate binding affinity (Kd ~ μM)

Key Structural and Functional Insights

Core Modifications: The thieno[2,3-d]pyrimidine core is conserved across most analogs. Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 11) exhibit distinct selectivity profiles (Mer/Flt3 vs. VEGFR3) due to altered hydrogen-bonding interactions .

Substituent Effects :

  • Piperazine/piperidine modifications : Methylation (as in the target compound) reduces polarity, enhancing membrane permeability. Carboxamide or furoyl groups (compounds 42, 41) introduce hydrogen-bond acceptors critical for kinase/receptor interactions .
  • Aryl groups at position 5 : Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 13) improve metabolic stability, while bulky substituents (4-isopropylphenyl in the target compound) may optimize hydrophobic pocket binding .

Biological Activity Trends :

  • VEGFR3 inhibitors (e.g., compound 42) require a carboxamide side chain for high selectivity .
  • Mcl-1 inhibitors (e.g., MIK665) integrate complex substituents (chloro-aryl ethers, fluorophenyl) to disrupt protein-protein interactions .

Research Findings and Data Tables

Pharmacological Data (Select Examples)

Compound Assay Result Implication Ref.
42 VEGFR3 enzymatic inhibition IC₅₀ = 8.3 nM High potency against lymphatic metastasis
MIK665 Mcl-1 binding affinity IC₅₀ = 0.5 nM Promotes apoptosis in AML cells at sub-nanomolar concentrations
41 GPR55 receptor binding Kd = 1.2 μM Moderate antagonist activity in inflammation models

Biological Activity

1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds have garnered attention due to their potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{S}

This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

This compound has shown promising results in preclinical studies as an anticancer agent. It acts primarily as a selective inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been reported that this compound inhibits the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the mitotic process of cancer cells .

Table 1: Summary of Anticancer Activity

StudyCancer TypeMechanismResult
Triple-negative breast cancerMps1 kinase inhibitionSynergistic effect with paclitaxel
MelanomaKinase inhibitionSignificant reduction in cell viability

The biological activity of this compound is attributed to its ability to inhibit specific kinases and modulate various signaling pathways. Key mechanisms include:

  • Kinase Inhibition : The compound selectively inhibits Mps1 kinase and potentially other related kinases involved in cell cycle regulation.
  • Anti-inflammatory Action : Similar compounds have been shown to reduce pro-inflammatory cytokine levels, suggesting a possible anti-inflammatory role.

Case Study 1: Triple-Negative Breast Cancer

In a study evaluating the efficacy of thieno[2,3-d]pyrimidine derivatives in triple-negative breast cancer models, this compound was tested alongside paclitaxel. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy with either agent alone .

Case Study 2: Neuroprotective Screening

While direct studies on this specific compound are sparse, related thieno derivatives have been screened for neuroprotective activity in models simulating oxidative stress conditions. These studies indicated significant neuroprotection and reduced cell death through the modulation of oxidative stress markers and inflammatory responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the construction of the thieno[2,3-d]pyrimidine core. Key steps include:

  • Thienopyrimidine formation : Cyclization of thiophene derivatives with pyrimidine precursors under reflux conditions, often using POCl₃/DMF for formylation (Vilsmeier-Haack reaction) .
  • Piperazine coupling : Substitution at the 4-position of the pyrimidine ring with 1-methylpiperazine via nucleophilic aromatic substitution, requiring polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–100°C) .
  • Purification : Normal-phase chromatography (e.g., 10% methanol with 0.1% ammonium hydroxide) or HPLC for isolating high-purity products .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Researchers employ:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and purity, with characteristic peaks for the thienopyrimidine (δ 8.2–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the chair conformation of the piperazine ring .

Q. What biological targets are associated with this compound in preliminary studies?

  • Methodological Answer : Initial screening often focuses on:

  • Serotonin (5-HT) receptors : Competitive binding assays using radiolabeled ligands (e.g., [³H]WAY-100635) to assess affinity for 5-HT₁A/5-HT₇ subtypes, common in neuropharmacology research .
  • Kinase inhibition : Enzymatic assays (e.g., ADP-Glo™) to evaluate activity against tyrosine kinases linked to cancer pathways .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale applications?

  • Methodological Answer : Critical factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to attach the 4-(propan-2-yl)phenyl group, with yields >75% under inert atmospheres .
  • Solvent optimization : Using acetonitrile/DMF mixtures (4:1 v/v) to balance reactivity and solubility .
  • Reaction monitoring : In-situ FTIR or TLC to track intermediate formation and minimize side products .

Q. What strategies are used to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed via:

  • Orthogonal assays : Combining receptor binding studies with functional assays (e.g., cAMP accumulation for GPCRs) to confirm mechanism .
  • Cell-line validation : Testing across multiple models (e.g., HEK-293 vs. CHO cells) to rule out cell-specific artifacts .
  • Metabolic stability studies : LC-MS/MS to assess if differences arise from compound degradation in vitro .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Molecular docking : Using Schrödinger Suite or AutoDock Vina to predict binding poses at target receptors (e.g., 5-HT₃), focusing on piperazine-thienopyrimidine interactions .
  • QSAR modeling : Leveraging datasets of analogous compounds to correlate substituent electronic properties (Hammett σ) with activity .
  • MD simulations : Assessing conformational stability of the propan-2-ylphenyl group in hydrophobic binding pockets .

Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent scanning : Systematic replacement of the propan-2-yl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to evaluate effects on receptor affinity .
  • Piperazine modifications : Introducing bicyclic or benzyl-piperazine variants to enhance blood-brain barrier penetration for CNS targets .
  • Pharmacophore mapping : Identifying critical hydrogen-bond acceptors (e.g., pyrimidine N1) using MOE software .

Q. How do researchers address challenges in characterizing reactive intermediates during synthesis?

  • Methodological Answer :

  • Trapping experiments : Using TEMPO or other radical scavengers to stabilize transient species in thienopyrimidine cyclization .
  • Low-temperature NMR : Capturing spectra at −40°C to observe unstable intermediates .
  • DFT calculations : Gaussian 09 to predict intermediate stability and reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.